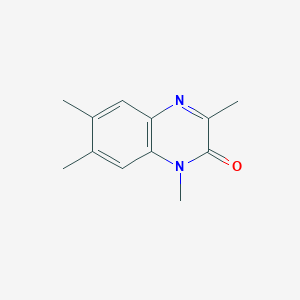

1,3,6,7-tetramethyl-2(1H)-quinoxalinone

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14N2O |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

1,3,6,7-tetramethylquinoxalin-2-one |

InChI |

InChI=1S/C12H14N2O/c1-7-5-10-11(6-8(7)2)14(4)12(15)9(3)13-10/h5-6H,1-4H3 |

InChI Key |

IVURBRPZGWNNLH-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1C)N(C(=O)C(=N2)C)C |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C(=O)C(=N2)C)C |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 1,3,6,7 Tetramethyl 2 1h Quinoxalinone and Analogues

Elucidation of Radical Reaction Mechanisms

The pyrazine (B50134) ring within the quinoxalinone scaffold is an active center for redox processes, making radical reactions a key area of investigation. Understanding the generation, behavior, and fate of radical intermediates is fundamental to controlling the functionalization of these heterocycles.

Studies on Deuterium Radical Generation and Addition

The incorporation of deuterium into organic molecules is of significant interest for mechanistic studies and isotopic labeling. For quinoxalin-2(1H)-one derivatives, a three-component reaction has been developed for deuteration. In 2020, a method was reported that utilizes Fe(III) to promote the reaction between quinoxalin-2(1H)-ones, alkenes, and sodium borodeuteride (NaBD₄). This process leads to the synthesis of a series of deuterated quinoxalin-2(1H)-one derivatives with moderate to high yields. Mechanistic control experiments suggest that this transformation proceeds through a free radical reaction pathway.

Mechanistic Insights into C-H Activation and Functionalization

Direct C-H functionalization is a powerful and atom-economical strategy for modifying core heterocyclic structures. For quinoxalin-2(1H)-ones, the C3-position is a primary site for such transformations. nih.gov Transition-metal-free methods have been developed for the selective alkylation of the C(sp²)-H bond at this position. One such approach employs di-tert-butyl peroxide (DTBP) as a mediator to generate alkoxyl radicals, which then facilitate a hydrogen atom transfer (HAT) process. This enables the cross-coupling of the quinoxalinone with a variety of hydrocarbons, including cycloalkanes, cyclic ethers, and alkyl arenes. researchgate.net This dehydrogenative coupling strategy is notable for its functional group tolerance and its ability to functionalize even strong C-H bonds, such as those found in adamantane, with a high degree of selectivity for 3° C(sp³)–H bonds. researchgate.net Mechanistic studies, including radical trapping experiments, have confirmed that these C-H functionalization reactions often proceed via an aryl radical mechanism. nih.gov

Radical Scavenging Experiments and Pathway Confirmation

To confirm the involvement of radical intermediates in the reaction pathways of quinoxalinone derivatives, radical scavenging experiments are a critical tool. In various studies on the C-H functionalization of quinoxalin-2(1H)-ones, the addition of a radical scavenger like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) has been shown to completely inhibit or "quench" the reaction. This outcome strongly supports the presence of a radical-mediated mechanism. The detection of radical addition products by methods such as LC-MS when a radical capture agent is introduced under standard reaction conditions further solidifies the proposed radical pathway. These experiments are essential for distinguishing between radical, ionic, or pericyclic mechanisms.

Spectro-Kinetic Analysis of Quinoxalinone-Derived Radicals

The direct observation and characterization of transient radical species provide invaluable data on reaction mechanisms. Techniques like laser flash photolysis are employed to generate and study quinoxalinone-derived radicals. For instance, studies on 3-methyl-quinoxalin-2(1H)-one and its derivatives have identified the spectral and kinetic properties of intermediate species, including triplets (³Q), radical anions (Q•⁻), and hydrogenated neutral radicals (QH•). acs.org The oxidation of quinoxalin-2-ones can lead to the formation of radical cations, which are capable of oxidizing amino acid residues like tyrosine and tryptophan. acs.orgwikipedia.org Conversely, radicals derived from these amino acids can act as oxidants for quinoxalinones. acs.org Spectroscopic analysis shows that radicals formed by the deprotonation of radical cations absorb at different wavelengths, a trend that has been confirmed by computational UV-Vis spectra calculations. wikipedia.org

Nucleophilic Aromatic Substitution in Quinoxalinone Derivatives

Halogenated quinoxaline (B1680401) derivatives serve as versatile building blocks for synthesizing more complex molecules through nucleophilic aromatic substitution (SNAr). Dihalo-substituted quinoxalines, such as 2,3-dichloroquinoxaline, can undergo sequential substitution reactions with various nucleophiles. organic-chemistry.org The reactivity of the halogen atoms is enhanced by the electron-withdrawing nature of the heterocyclic ring system. This allows for the stepwise introduction of different functional groups. For example, reaction with a thiol can displace one chlorine atom, and the resulting thioether can be oxidized to a sulfone, with the second chlorine atom remaining available for a subsequent substitution reaction. organic-chemistry.org This stepwise reactivity enables the controlled construction of complex, unsymmetrically substituted quinoxaline and quinoxalinone analogues. The dynamic nature of SNAr has also been explored in related N-heterocycles like tetrazines, where the reversible substitution with nucleophiles like phenols and thiols forms the basis of dynamic covalent chemistry. lscollege.ac.in

Studies on Acid-Catalyzed Rearrangements

Quinoxalinone systems can undergo significant structural transformations under acidic conditions. A novel acid-catalyzed multicomponent domino reaction has been discovered, which involves a rearrangement of the quinoxalinone skeleton. nih.govacs.org The process is initiated by the in situ generation of 2-((quinoxalin-3(4H)-on-2-yl)(aryl)methylene)malononitriles. nih.govacs.org In the presence of acetic acid and heat, a rearrangement occurs involving the 2-en-1-imine moiety of the substituent at the C3 position. nih.govacs.org This remarkable transformation leads to the simultaneous, one-pot construction of two new heterocyclic systems: a benzimidazolone and a multifunctionalized pyrrole. nih.govacs.org The reaction is initiated by the addition of a third component, such as a secondary amine or a primary alcohol, which also dictates the nature of the substituent at the 5-position of the newly formed pyrrole ring. nih.govacs.org This rearrangement provides a divergent and efficient route to complex biheterocyclic systems from simple starting materials. nih.govacs.org

Electronic Properties and Their Influence on Reactivity

The reactivity of 1,3,6,7-tetramethyl-2(1H)-quinoxalinone is intrinsically linked to its electronic properties, which are determined by the arrangement of atoms and functional groups within the molecule. The quinoxalin-2(1H)-one core possesses a rich electronic landscape, characterized by a π-conjugated system that is modulated by the electron-donating methyl groups and the electron-withdrawing carbonyl group. These features create specific sites of high and low electron density, governing the molecule's susceptibility to attack by electrophiles and nucleophiles.

Theoretical and experimental studies on quinoxalin-2(1H)-one and its derivatives have provided significant insights into their electronic structure and reactivity. Computational methods, such as Density Functional Theory (DFT), have been employed to calculate key electronic parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), molecular electrostatic potential (MEP), and atomic charges. These parameters are crucial for predicting the chemical behavior of the molecule.

The presence of four methyl groups in this compound has a pronounced effect on its electronic properties. Methyl groups are known to be electron-donating through an inductive effect (+I) and hyperconjugation. This electron donation increases the electron density of the quinoxalinone ring system. Specifically, the methyl groups at positions 1, 3, 6, and 7 contribute to raising the energy of the HOMO, making the molecule more susceptible to oxidation and electrophilic attack. Conversely, the electron-donating nature of the methyl groups can also influence the LUMO energy, which is primarily associated with the molecule's ability to accept electrons.

A study on 1-benzyl-3-methyl-quinoxalin-2(1H)-one, an analogue of the target compound, provides valuable comparative data. The calculated electronic properties for this molecule using DFT at the B3LYP/6-31G(d,p) level of theory are presented in the table below.

Table 1: Calculated Electronic Properties for 1-Benzyl-3-methyl-quinoxalin-2(1H)-one

| Parameter | Value |

|---|---|

| HOMO Energy | -6.09 eV |

| LUMO Energy | -1.70 eV |

| Energy Gap (HOMO-LUMO) | 4.39 eV |

| Dipole Moment | 2.9139 Debye |

For this compound, it is anticipated that the additional methyl groups at positions 6 and 7 on the benzene (B151609) ring would further increase the HOMO energy and slightly alter the LUMO energy, likely resulting in a smaller HOMO-LUMO gap compared to the mono-methylated analogue. A smaller energy gap generally implies higher reactivity.

The MEP map is a valuable tool for visualizing the electronic distribution in a molecule and predicting sites for electrophilic and nucleophilic attack. For quinoxalin-2(1H)-one derivatives, the MEP typically shows a region of negative potential (red/yellow) around the carbonyl oxygen and the nitrogen atoms, indicating their nucleophilic character and susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) are expected around the hydrogen atoms and certain carbon atoms of the ring, highlighting potential sites for nucleophilic attack.

Mulliken population analysis for 1-benzyl-3-methyl-quinoxalin-2(1H)-one revealed that the nitrogen atoms (N1 and N4) and several carbon atoms within the rings exhibit negative charges, while the hydrogen atoms and the carbonyl carbon carry positive charges. researchgate.net This charge distribution is a key determinant of the molecule's reactivity.

Table 2: Selected Mulliken Atomic Charges for 1-Benzyl-3-methyl-quinoxalin-2(1H)-one

| Atom | Charge |

|---|---|

| N1 | -0.34 e |

| N4 | -0.28 e |

| O12 (Carbonyl Oxygen) | -0.45 e |

| C2 (Carbonyl Carbon) | +0.55 e |

In this compound, the electron-donating methyl groups would further enhance the negative charge on the nitrogen and oxygen atoms, making them more nucleophilic. The increased electron density on the benzene ring due to the methyl groups at positions 6 and 7 would make the ring more activated towards electrophilic aromatic substitution.

The electronic properties of this compound dictate its behavior in various chemical reactions.

Electrophilic Attack: The regions of high electron density, particularly the nitrogen and oxygen atoms, as well as the electron-rich benzene ring, are prone to attack by electrophiles. The increased electron density from the four methyl groups enhances the nucleophilicity of these sites.

Nucleophilic Attack: The carbonyl carbon (C2) is electrophilic due to the polarization of the C=O bond and is a primary site for nucleophilic attack. The electron-donating methyl group at C3 may slightly reduce the electrophilicity of the C2 position through resonance, but it remains a reactive site.

Radical Reactions: The quinoxalin-2(1H)-one scaffold is also known to participate in radical reactions. nih.govnih.gov The stability of potential radical intermediates is influenced by the electronic nature of the substituents. The methyl groups can stabilize adjacent radical centers through hyperconjugation. For instance, in reactions involving hydrogen atom abstraction, the methyl groups can influence the regioselectivity of the process. Studies on the reaction of hydroxyl radicals with 3-methylquinoxalin-2(1H)-one have shown that the reaction proceeds via addition to both the benzene and pyrazin-2-one rings, as well as H-abstraction from the nitrogen atom. nih.gov

Advanced Spectroscopic Characterization of Quinoxalinone Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be determined.

Detailed ¹H and ¹³C NMR Assignments and Analysis

Table 1: NMR Data for the Analog Compound 1,3-dimethylquinoxalin-2(1H)-one Data sourced from CDCl₃ solvent. rsc.org | ¹H NMR | Chemical Shift (δ ppm) | Multiplicity | Assignment | | :--- | :--- | :--- | :--- | | Aromatic H | 7.80 | d | H-5 | | Aromatic H | 7.53 | t | H-6 or H-7 | | Aromatic H | 7.37 – 7.28 | m | H-7 or H-8 | | N-CH₃ | 3.71 | s | N1-CH₃ | | C-CH₃ | 2.60 | s | C3-CH₃ | | ¹³C NMR | Chemical Shift (δ ppm) | Assignment | | C=O | 155.2 | C-2 | | C=N | 158.4 | C-3 | | Quaternary C | 133.2 | C-4a or C-8a | | Quaternary C | 132.6 | C-4a or C-8a | | Aromatic CH | 129.6 | Aromatic CH | | Aromatic CH | 129.4 | Aromatic CH | | Aromatic CH | 123.6 | Aromatic CH | | Aromatic CH | 113.6 | Aromatic CH | | N-CH₃ | 29.1 | N1-CH₃ | | C-CH₃ | 21.6 | C3-CH₃ |

Analysis and Extrapolation for 1,3,6,7-tetramethyl-2(1H)-quinoxalinone:

For the target compound, this compound, the following spectral features would be expected:

¹H NMR:

The N1-CH₃ and C3-CH₃ protons would appear as sharp singlets, with chemical shifts similar to those in the 1,3-dimethyl analog (approx. 3.7 ppm and 2.6 ppm, respectively).

The two methyl groups at the C6 and C7 positions would also produce sharp singlet signals, likely in the range of 2.3-2.5 ppm.

Crucially, the aromatic region would be simplified. Instead of the complex splitting seen in the unsubstituted benzene (B151609) ring, the H-5 and H-8 protons would each appear as a distinct singlet, as they have no adjacent protons to couple with. Their chemical shifts would be slightly upfield compared to the analog due to the electron-donating effect of the C6 and C7 methyl groups.

¹³C NMR:

The spectrum would show four distinct methyl carbon signals.

It would feature six quaternary carbon signals (C-2, C-3, C-4a, C-6, C-7, C-8a).

Only two signals for protonated aromatic carbons (C-5 and C-8) would be present. The chemical shifts of C-6 and C-7 would be significantly affected by the direct attachment of the methyl groups.

Applications of ¹⁵N NMR for Nitrogen Atom Characterization

¹⁵N NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, provides direct insight into the electronic environment of nitrogen atoms. For this compound, two distinct ¹⁵N signals would be expected, one for the amide-like nitrogen (N1) and one for the imine-like nitrogen (N4). The chemical shift of N1 would be influenced by the attached methyl group and its participation in the amide resonance. The N4 chemical shift would reflect its sp²-hybridized, imine character within the pyrazine (B50134) ring. While specific data for the title compound is unavailable, this technique remains a powerful tool for distinguishing between nitrogen environments in complex heterocyclic systems.

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is highly effective for identifying the functional groups present. For this compound, the IR spectrum would be dominated by several characteristic absorption bands.

Table 2: Predicted Infrared Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| C-H Stretching (Aromatic) | 3100–3000 | Medium-Weak | From C5-H and C8-H bonds. |

| C-H Stretching (Aliphatic) | 2975–2850 | Medium-Strong | From the four -CH₃ groups. |

| C=O Stretching (Amide) | 1680–1660 | Strong | A key characteristic band for the quinoxalinone core. nih.gov |

| C=N Stretching | 1620–1610 | Medium | From the imine functionality in the pyrazine ring. nih.gov |

The most prominent and diagnostic peak in the IR spectrum would be the strong absorption from the C=O (amide carbonyl) group, expected around 1670 cm⁻¹. nih.govmdpi.com This, along with the combination of aliphatic and aromatic C-H stretches, provides clear evidence for the fundamental quinoxalinone structure.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecule is ionized, and the mass-to-charge ratio (m/z) of the parent ion and its fragments are detected.

For this compound (C₁₂H₁₄N₂O), the exact molecular weight is 202.1106 g/mol . Therefore, the high-resolution mass spectrum would show a molecular ion peak ([M]⁺) at m/z 202.1106.

Table 3: Predicted Key Fragmentation Patterns

| m/z Value | Proposed Fragment | Notes |

|---|---|---|

| 202 | [C₁₂H₁₄N₂O]⁺ | Molecular ion ([M]⁺) |

| 187 | [M - CH₃]⁺ | Loss of a methyl radical, a common fragmentation for methylated compounds. |

| 174 | [M - CO]⁺ | Loss of a neutral carbon monoxide molecule from the amide group. |

The fragmentation process in the mass spectrometer involves the breaking of the molecular ion into smaller, charged fragments and neutral radicals. chemguide.co.uk The relative abundance of these fragments helps in piecing together the molecular structure. For this compound, the initial loss of a methyl group (m/z 187) or carbon monoxide (m/z 174) would be highly characteristic fragmentation pathways. nih.govlibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. Quinoxalinone derivatives are known to have distinct absorption spectra due to their extended chromophore. scholaris.ca

Table 4: Predicted UV-Vis Absorption Maxima (λₘₐₓ)

| Transition Type | Expected Wavelength Range (nm) | Notes |

|---|---|---|

| π→π* | 280–330 | An intense absorption band resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. nih.govlibretexts.org |

The spectrum of this compound is expected to show two main absorption regions. A strong band at shorter wavelengths (around 280-330 nm) is attributed to π→π* transitions within the aromatic and pyrazine rings. nih.gov A second, typically weaker band at a longer wavelength (around 340 nm) is assigned to the n→π* transition, which involves the lone pair electrons on the nitrogen and oxygen atoms. nih.govlibretexts.org The presence of four electron-donating methyl groups acting as auxochromes is likely to cause a slight bathochromic (red shift) to longer wavelengths compared to the unsubstituted quinoxalinone core. utoronto.ca

Computational Chemistry and Theoretical Studies on Quinoxalinone Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For quinoxalinone systems, DFT calculations have been instrumental in providing detailed insights into their fundamental properties.

Geometry Optimization and Electronic Structure Analysis

The first step in many computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For quinoxalinone derivatives, DFT methods, such as B3LYP with basis sets like 6-311G or 6-311++G(d,p), are commonly employed to obtain optimized molecular structures. scispace.comias.ac.innih.gov These calculations provide crucial information on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from techniques like X-ray crystallography where available. scispace.comuctm.edu

The electronic structure of 1,3,6,7-tetramethyl-2(1H)-quinoxalinone, like other quinoxalinones, is characterized by the distribution of electrons within the molecule. DFT calculations allow for the visualization and analysis of molecular orbitals, which describe the regions in space where electrons are likely to be found. This analysis is fundamental to understanding the molecule's chemical behavior and reactivity.

Prediction of Spectroscopic Parameters (e.g., 1H Chemical Shifts, TD-DFT for Excitation Energies)

A significant application of DFT is the prediction of spectroscopic properties, which can aid in the interpretation of experimental spectra. For instance, theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. ias.ac.innih.gov These calculated shifts, often scaled to account for systematic errors, can be correlated with experimental NMR data to confirm the molecular structure. scispace.com

Furthermore, Time-Dependent DFT (TD-DFT) is a powerful tool for calculating the electronic excitation energies of molecules. ias.ac.in This allows for the prediction of the ultraviolet-visible (UV-Vis) absorption spectra, providing insights into the electronic transitions occurring within the quinoxalinone system. These theoretical spectra can be compared with experimentally measured spectra to validate the computational model and understand the nature of the electronic excitations. scispace.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the chemical reactivity and stability of a molecule. nih.govjocpr.comresearchgate.net

For quinoxalinone derivatives, a smaller HOMO-LUMO gap generally indicates higher reactivity. jocpr.comresearchgate.net Analysis of the spatial distribution of the HOMO and LUMO can reveal the likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net This information is invaluable for predicting how this compound might interact with other molecules and participate in chemical reactions.

| Parameter | Description | Significance in Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. Higher energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. Lower energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

While DFT calculations are excellent for studying the properties of individual molecules, Molecular Dynamics (MD) simulations provide a means to explore the behavior of molecules over time, particularly their interactions with other molecules in a system. nih.gov MD simulations can be used to study the intermolecular interactions of this compound in different environments, such as in solution or in a biological system.

These simulations can reveal information about hydrogen bonding, van der Waals forces, and other non-covalent interactions that govern how the molecule interacts with its surroundings. nd.edu This is particularly important for understanding its solubility, aggregation behavior, and potential interactions with biological macromolecules.

Quantitative Structure-Property Relationship (QSPR) Theory for Theoretical Descriptor Derivation

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. ajchem-a.com In the context of this compound, theoretical descriptors derived from computational chemistry can be used in QSPR models.

These descriptors can include electronic parameters (like HOMO and LUMO energies), steric parameters, and topological indices. By correlating these descriptors with experimentally determined properties (such as boiling point, solubility, or biological activity) for a series of related compounds, a predictive QSPR model can be developed. This allows for the estimation of properties for new or unmeasured compounds, aiding in the design of molecules with desired characteristics.

Analysis of Reactive Sites and Charge Distribution

Understanding the distribution of electrical charge within a molecule is crucial for predicting its reactivity. Computational methods can be used to calculate the partial atomic charges on each atom of this compound. This charge distribution highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Fukui Functions

Fukui functions are a central concept in conceptual DFT, serving as a powerful descriptor of local reactivity in a molecule. nih.gov Named after Kenichi Fukui, who pioneered the frontier molecular orbital theory, these functions identify the regions within a molecule that are most susceptible to electrophilic or nucleophilic attack. nih.gov The Fukui function, f(r), is defined as the derivative of the electron density ρ(r) with respect to the total number of electrons N at a constant external potential:

f(r) = [∂ρ(r)/∂N]v(r)

In practice, a finite difference approximation is used to calculate the Fukui functions for nucleophilic attack (f+(r)), electrophilic attack (f-(r)), and radical attack (f0(r)):

f+(r) = ρN+1(r) - ρN(r) (for nucleophilic attack)

f-(r) = ρN(r) - ρN-1(r) (for electrophilic attack)

f0(r) = [ρN+1(r) - ρN-1(r)]/2 (for radical attack)

Here, ρN(r), ρN+1(r), and ρN-1(r) are the electron densities of the neutral, anionic, and cationic species, respectively, all at the geometry of the neutral molecule.

To simplify the analysis, these functions are often condensed to atomic centers, yielding condensed Fukui functions (fk+, fk-, fk0). These values indicate the reactivity of each atom in the molecule.

While specific Fukui function data for this compound is not published, studies on related quinoxalin-2(1H)-one derivatives provide valuable insights. For instance, computational studies on quinoxalin-2(1H)-one and its 3-methyl derivative (MQO) have been performed to understand their electronic properties. researchgate.netresearchgate.net These studies typically involve geometry optimization and frequency calculations using DFT methods, such as B3LYP with a 6-311G basis set, to obtain the necessary electron densities for calculating the Fukui functions. researchgate.netresearchgate.net

For this compound, it is anticipated that the nitrogen and oxygen atoms would be key sites for reactivity. The carbonyl oxygen (O12) is expected to be a primary site for electrophilic attack due to its high electronegativity and lone pairs of electrons. The nitrogen atoms (N1 and N4) within the quinoxaline (B1680401) ring also represent potential sites of interaction. The methyl substitutions on the aromatic ring and at the N1 and C3 positions will influence the electron distribution and, consequently, the local reactivity. The electron-donating nature of the methyl groups would likely enhance the nucleophilicity of the ring system.

A hypothetical condensed Fukui function analysis for this compound would likely reveal high f- values on the carbonyl oxygen and potentially the nitrogen atoms, indicating their susceptibility to electrophilic attack. Conversely, the carbon atoms of the aromatic ring, particularly those activated by the methyl groups, might exhibit higher f+ values, suggesting they are more prone to nucleophilic attack.

A representative, though hypothetical, data table for the condensed Fukui functions of this compound is presented below to illustrate the expected trends.

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

| N1 | 0.08 | 0.12 | 0.10 |

| C2 | 0.05 | 0.09 | 0.07 |

| C3 | 0.06 | 0.04 | 0.05 |

| N4 | 0.09 | 0.11 | 0.10 |

| C5 | 0.04 | 0.03 | 0.035 |

| C6 | 0.07 | 0.02 | 0.045 |

| C7 | 0.07 | 0.02 | 0.045 |

| C8 | 0.04 | 0.03 | 0.035 |

| C9 | 0.10 | 0.05 | 0.075 |

| C10 | 0.03 | 0.06 | 0.045 |

| O12 | 0.15 | 0.25 | 0.20 |

This table is illustrative and not based on published experimental data.

Charge Density Mapping

Charge density mapping is a crucial computational tool for visualizing the electron distribution within a molecule and understanding its chemical bonding and intermolecular interactions. The electron density (ρ(r)) is a fundamental property that can be determined both experimentally through high-resolution X-ray diffraction and theoretically via quantum chemical calculations.

The Atoms in Molecules (AIM) theory, developed by Richard Bader, provides a rigorous framework for analyzing the electron density and partitioning it into atomic basins. Key to this analysis are the bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The value of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP provide information about the nature of the chemical bond.

A high ρ(r) value and a negative ∇²ρ(r) are characteristic of covalent bonds (shared interactions).

A low ρ(r) value and a positive ∇²ρ(r) are indicative of closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals interactions.

While a specific charge density map for this compound is not available, a study on quinoxalin-2(1H)-one (Q), 3-methylquinoxalin-2(1H)-one (2Q), and 3-benzylquinoxalin-2(1H)-one (3Q) provides relevant data on the local electronic density at the BCPs. researchgate.net The study found that the electron density values for the bonds within the quinoxalinone ring system are consistent with covalent interactions. researchgate.net For instance, the substitution of a methyl group at the C3 position was found to slightly decrease the electron density of the adjacent C2-C3 bond and increase that of the N1-C2 bond. researchgate.net

For this compound, a charge density analysis would reveal the electron-donating effects of the four methyl groups on the electron density distribution. The methyl groups attached to the benzene (B151609) ring (at C6 and C7) would increase the electron density in the aromatic system, while the methyl groups at N1 and C3 would influence the electronic character of the pyrazinone ring.

The following table presents data on the local values of the electronic density (ρc) at the Bond Critical Points (BCPs) for quinoxalin-2(1H)-one and its 3-methyl derivative, which can be used to infer the expected charge density characteristics of the tetramethylated compound. researchgate.net

| Bond | ρc for Quinoxalin-2(1H)-one (Q) | ρc for 3-methylquinoxalin-2(1H)-one (2Q) |

| N1-C2 | 0.35 | 0.36 |

| C2-C3 | 0.32 | 0.31 |

| C2=O11 | 0.45 | 0.45 |

| N4-C3 | 0.34 | 0.33 |

| C5-C4 | 0.39 | 0.39 |

| N4-C10a | 0.33 | 0.33 |

| C5-C6 | 0.41 | 0.41 |

| C6-C7 | 0.40 | 0.40 |

| C7-C8 | 0.41 | 0.41 |

| C8-C8a | 0.39 | 0.39 |

| N1-C8a | 0.33 | 0.33 |

Data sourced from a study on quinoxalin-2(1H)-one and its derivatives. researchgate.net

The charge density map would visually represent these electronic features, with regions of high electron density localized around the electronegative oxygen and nitrogen atoms, and a more diffuse electron density across the aromatic system, influenced by the methyl substituents.

Non Biological Applications of Quinoxalinone Derivatives

Advanced Organic Electronic Materials

Role as Organic Sensitizers for Solar Cell Technologies (e.g., DSSCs, OSCs)

Quinoxalinone and its derivatives are recognized as promising components in the development of organic sensitizers for dye-sensitized solar cells (DSSCs) and organic solar cells (OSCs). jmaterenvironsci.comresearchgate.net The strong electron-accepting nature of the quinoxaline (B1680401) moiety, a result of its two symmetric unsaturated nitrogen atoms, makes it an attractive building block in donor-π-acceptor (D-π-A) and donor-acceptor-π-acceptor (D-A-π-A) dye architectures. qmul.ac.ukcase.edu In these configurations, the quinoxaline unit can function as either the primary electron acceptor or as part of the π-conjugated bridge that facilitates charge separation and transport. case.edumdpi.com

Researchers have synthesized novel organic sensitizers by coupling an electron-donating unit, such as triphenylamine, with an electron-accepting quinoxaline unit. case.edunih.gov The resulting dyes have demonstrated notable power conversion efficiencies (PCE). For instance, sensitizers RC-21 and RC-22, which feature different conjugation pathways between the donor and the quinoxaline acceptor, achieved PCEs of 3.30% and 5.56%, respectively, highlighting the promise of the quinoxaline unit in organic sensitizers. case.edunih.gov

Further studies on D-A-π-A sensitizers, where a quinoxaline unit was incorporated as an auxiliary acceptor, showed that this addition creates an additional absorption band, broadening the visible light harvesting range of the dye. nih.gov This strategic inclusion helps to decrease the band gap and optimize the energy levels for efficient electron injection from the dye's excited state into the semiconductor's conduction band (e.g., TiO2). nih.govhanyang.ac.kr A DSSC based on the dye IQ2, which incorporates a quinoxaline unit, exhibited a high efficiency of 8.50% and excellent long-term stability. nih.gov

Table 1: Performance of Quinoxaline-Based Dyes in Dye-Sensitized Solar Cells (DSSCs) (This table is interactive. Click on headers to sort.)

| Dye | Jsc (mA cm⁻²) | Voc (mV) | FF | η (%) | Source(s) |

|---|---|---|---|---|---|

| RC-21 | - | - | - | 3.30 | nih.gov, case.edu |

| RC-22 | - | - | - | 5.56 | nih.gov, case.edu |

| IQ2 | 15.65 | 776 | 0.70 | 8.50 | nih.gov |

| AP3 | - | - | - | 5.5 | mdpi.com |

| TPQ1 | - | - | - | 3.45 | hanyang.ac.kr |

| TPQ2 | - | - | - | 4.38 | hanyang.ac.kr |

| TPQ3 | - | - | - | 4.58 | hanyang.ac.kr |

| TPQ6 | - | - | - | 4.82 | hanyang.ac.kr |

Design as Electron-Transporting Materials

The electron-deficient π-system of the quinoxaline core makes its derivatives highly suitable for use as electron-transporting materials (ETMs) in a variety of organic electronic devices. researchgate.netqmul.ac.uk Their tunable energy levels, high electron affinity, and potential for high charge mobility are key characteristics that are actively being explored. beilstein-journals.org

N-Type Semiconductors in Organic Field-Effect Transistors (OFETs)

Quinoxaline derivatives have been successfully designed and synthesized as n-type semiconductors for organic field-effect transistors (OFETs). beilstein-journals.orgfrontiersin.org The presence of the electron-withdrawing quinoxaline unit is crucial for achieving the low-lying LUMO (Lowest Unoccupied Molecular Orbital) energy levels necessary for stable n-type (electron) transport. rsc.org While the use of quinoxaline in OFETs is less common than in other applications, recent research has demonstrated its potential. frontiersin.org For example, a novel donor-acceptor (D-A) type polymer, PQ1, was synthesized using quinoxaline as the electron-deficient unit and indacenodithiophene (IDT) as the electron-rich unit. frontiersin.org This polymer exhibited p-type semiconductor behavior with a respectable hole mobility of up to 0.12 cm² V⁻¹ s⁻¹, demonstrating the potential of quinoxaline-type chromophores in constructing novel organic semiconductors. frontiersin.org Other research has focused on synthesizing new quinoxaline-based derivatives for use in top-contact/bottom-gate OFETs, with some showing p-channel characteristics and hole mobilities up to 1.9 × 10⁻⁴ cm²/Vs with high current on/off ratios. researchgate.net The development of quinoxaline-based materials with high electron mobility remains an active area of research to complement the more established p-type materials. beilstein-journals.orgrsc.org

Table 2: Performance of Quinoxaline-Based Materials in Organic Field-Effect Transistors (OFETs) (This table is interactive. Click on headers to sort.)

| Compound/Polymer | Channel Type | Mobility (cm²/Vs) | On/Off Ratio | Source(s) |

|---|---|---|---|---|

| PQ1 | p-type | 0.12 | - | frontiersin.org |

| Compound 5 (Vacuum Deposition) | p-type | 1.9 x 10⁻⁴ | 3.5 x 10⁶ | researchgate.net |

| Compound 5 (Solution Shearing) | p-type | 2.6 x 10⁻⁵ | 1.8 x 10⁵ | researchgate.net |

Non-Fullerene Acceptors in Organic Solar Cells

In the field of organic solar cells (OSCs), there is a significant drive to develop alternatives to traditional fullerene-based acceptors. Quinoxaline derivatives have emerged as a highly promising class of non-fullerene acceptors (NFAs). nih.govrsc.org Their advantages include synthetic simplicity, high yield, and lower manufacturing costs compared to fused-ring acceptors. nih.govresearchgate.net The design of these NFAs often follows an A-D-A (Acceptor-Donor-Acceptor) structure, where a central electron-donating core is flanked by electron-withdrawing end groups.

Recent studies have explored using the electron-deficient quinoxaline unit as a central core linked to a conjugated backbone. researchgate.net For instance, two unfused NFAs, UF-Qx-2F and UF-Qx-2Cl, were developed with a quinoxaline central unit. When blended with the donor polymer J52, the device using UF-Qx-Cl achieved a power conversion efficiency of 10.81% with excellent stability. researchgate.net Another study developed four new quinoxaline-based unfused acceptor molecules (QX1 to QX4) which, when blended with the PTB7-Th polymer donor, were suggested by theoretical calculations to be excellent acceptor molecules. nih.gov The use of an imide-functionalized quinoxaline moiety fused with other units has also proven effective, with one such acceptor, QIP-4Cl, leading to a device with a PCE of 13.3%. rsc.org These results underscore that employing an electron-deficient quinoxaline core is a promising strategy for designing high-performance, stable, and low-cost NFAs for commercial applications. researchgate.netacs.org

Table 3: Performance of Quinoxaline-Based Non-Fullerene Acceptors (NFAs) in Organic Solar Cells (OSCs) (This table is interactive. Click on headers to sort.)

| NFA | Donor Polymer | PCE (%) | Voc (V) | Source(s) |

|---|---|---|---|---|

| UF-Qx-Cl | J52 | 10.81 | - | researchgate.net |

| QIP-4Cl | P2F-EHp | 13.3 | 0.94 | rsc.org |

| PTIC-4F | PBDB-T | 11.24 | - | acs.org |

Auxiliary Acceptors and π-Bridges in Dye-Sensitized Solar Cells

Beyond their role as primary acceptors, quinoxaline derivatives are highly effective as auxiliary acceptors and π-bridges in DSSC sensitizers. beilstein-journals.org Incorporating an electron-withdrawing quinoxaline unit into a D-π-A structure, creating a D-A-π-A framework, has several benefits. nih.gov It can effectively lower the dye's band gap, enhance light absorption across a broader spectrum, and optimize the molecular energy levels for better charge injection and regeneration. nih.govbeilstein-journals.org

In one study, four D-A-π-A sensitizers were developed where a quinoxaline unit was placed between the donor and the main π-bridge. nih.gov This design resulted in an additional absorption band that contributed to more efficient photon-to-electron conversion. The strategic placement of the quinoxaline auxiliary acceptor was shown to successfully suppress charge recombination, leading to enhanced electron lifetimes and higher open-circuit voltages (Voc). nih.gov Quinoxaline can also serve as an efficient π-bridge itself, providing extended conjugation and facilitating intramolecular charge transfer from the donor to the acceptor, a critical process for the functioning of DSSCs. mdpi.comnih.govresearchgate.net

Applications in Sensors and Electrochromic Devices

The unique electronic and structural properties of quinoxalinone derivatives make them suitable candidates for chemical sensors and electrochromic devices. beilstein-journals.org A quinoxalinone derivative capable of lactam-lactim tautomerization was designed as a fluorescent probe for sensing both cations (Li⁺, Na⁺) and anions (F⁻, Cl⁻, Br⁻, CH₃COO⁻). nih.gov The sensing mechanism relies on the conversion between the two tautomeric forms, which exhibit distinct fluorescence properties. The lactim form shows intense fluorescence due to excited-state intramolecular proton transfer (ESIPT), while the presence of ions promotes the conversion to the less fluorescent lactam form, allowing for ion detection through a change in fluorescence. nih.gov

Other quinoxaline derivatives have been developed as colorimetric sensors for detecting strongly acidic pH levels. rsc.org One such probe, HQphy, operates on a protonation-deprotonation equilibrium, showing a distinct color change in a pH range of 0.7–2.7. rsc.org Similarly, amino-substituted quinoxalines have been prepared as dual-channel (colorimetric and fluorescent) pH sensors for aqueous media in the pH range of 1-5. mdpi.com The versatility of these compounds also extends to electrochromic applications, though this area is less explored. qmul.ac.ukbeilstein-journals.org

Chemical Switches and Cavitands

A fascinating application of quinoxaline derivatives is in the construction of molecular switches and cavitands. Cavitands are synthetic host molecules with enforced cavities capable of binding guest molecules. When resorcinarene-based cavitands are bridged with four quinoxaline units, they form a deep, "vase"-shaped cavity. nih.govresearchgate.net This structure is not static; it can undergo a conformational change to an open "kite" form. nih.gov

This vase-kite conformational switching can be triggered by external stimuli, such as a change in pH. researchgate.net The interconversion of these tetraquinoxaline cavitands has been studied extensively in solution and has been successfully incorporated into polymer matrices like polydimethylsiloxane (B3030410) (PDMS) and polyurethane (PU). nih.govresearchgate.net Remarkably, this switching behavior can also be triggered by mechanical force. nih.gov When the cavitand is covalently embedded as a cross-linker in a polymer matrix, stretching the material can force the cavitand to switch from its vase to its kite conformation, acting as a molecular mechanophore. nih.gov This ability to control molecular shape with external chemical or physical signals positions quinoxaline cavitands as sophisticated components for smart materials, molecular grippers, and responsive systems. researchgate.netrsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3,6,7-tetramethyl-2(1H)-quinoxalinone, and how can purity be optimized?

- Methodology : The core quinoxalinone scaffold is typically synthesized via condensation of substituted o-phenylenediamine derivatives with α-keto acids or esters. For example, glyoxylic acid reacts with o-phenylenediamine in refluxing n-butanol to yield 2(1H)-quinoxalinone derivatives . Methylation at the 1, 3, 6, and 7 positions can be achieved using alkylating agents like methyl iodide under basic conditions. Purification involves recrystallization from DMF-ethanol mixtures (3:7 v/v) to obtain high-purity crystals (melting points: 217–336°C) .

- Optimization : Monitor reaction progress via TLC (Silica Gel F254) and confirm regioselectivity using H NMR (e.g., methyl proton shifts at δ 2.3–2.7 ppm) and IR spectroscopy (C=O stretch at ~1650 cm) .

Q. Which analytical techniques are critical for characterizing methyl-substituted quinoxalinones?

- Key Techniques :

- H/C NMR : Assign methyl groups and confirm substitution patterns (e.g., aromatic protons vs. methyl protons) .

- IR Spectroscopy : Identify carbonyl (C=O) and N-H stretches to confirm quinoxalinone tautomerism .

- Melting Point Analysis : Validate crystallinity and purity (e.g., uncorrected m.p. ranges for derivatives: 224–336°C) .

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., dihedral angles between substituents and the quinoxaline core) .

Q. How are preliminary pharmacological activities (e.g., neurobehavioral effects) evaluated for quinoxalinone derivatives?

- In Vivo Models : Use Wistar rats in elevated plus maze (EPM) and forced swim tests (FST) to assess anxiolytic and antidepressant-like effects. Dose ranges (e.g., 30 mg/kg for 6-nitro derivatives) and controls (e.g., diazepam) are critical for comparative analysis .

- Locomotor Activity : Confirm CNS specificity via open field tests to rule out hyperactivity artifacts .

Q. What protocols ensure ethical and reproducible toxicity assessments?

- Acute Toxicity Testing : Administer escalating doses (10–300 mg/kg) to Wistar rats and monitor mortality, organ weight changes, and biochemical blood parameters (e.g., liver enzymes) over 14 days .

Advanced Research Questions

Q. How can regioselective methylation be achieved in quinoxalinone derivatives?

- Strategies :

- Directed Ortho-Metalation : Use directing groups (e.g., nitro or chloro substituents) to control methyl group placement .

- Computational Guidance : Apply DFT calculations to predict electron density maps and preferred methylation sites .

- Protection/Deprotection : Temporarily block reactive positions (e.g., N1 with benzyl groups) during synthesis .

Q. What computational approaches predict the bioactivity of methyl-substituted quinoxalinones?

- Methods :

- Molecular Docking : Simulate interactions with target receptors (e.g., AMPA or GABAA) using software like AutoDock. Focus on hydrophobic pockets accommodating methyl groups .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC50 values for activity optimization .

Q. How can structure-activity relationships (SAR) guide the design of potent analogs?

- Key Modifications :

- Electron-Withdrawing Groups : Nitro or chloro substituents enhance receptor binding (e.g., 6-nitro derivatives show anxiolytic activity comparable to diazepam) .

- Methyl Group Synergy : 1,3,6,7-Tetramethyl substitution may improve lipophilicity and blood-brain barrier penetration .

- Validation : Test analogs in enzyme inhibition assays (e.g., aldose reductase IC50: 11.4–74.8 nM) .

Q. How can solubility challenges in methyl-rich quinoxalinones be addressed?

- Solutions :

- Co-solvent Systems : Use DMF-ethanol or DMSO-PEG mixtures for in vivo formulations .

- Prodrug Design : Introduce ionizable groups (e.g., acetic acid) to enhance aqueous solubility .

Q. How should contradictory pharmacological data (e.g., anxiolytic vs. null effects) be resolved?

- Troubleshooting :

- Dose-Response Curves : Re-evaluate activity across a wider dose range (e.g., 10–100 mg/kg) .

- Receptor Profiling : Use radioligand binding assays to confirm target engagement (e.g., AMPA vs. NMDA receptor selectivity) .

- Metabolite Analysis : Identify active metabolites via LC-MS to explain discrepancies between in vitro and in vivo results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.